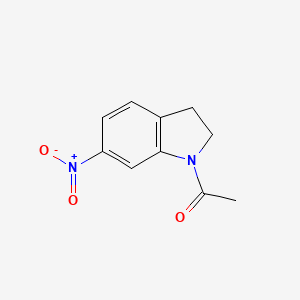

1-(6-Nitroindolin-1-yl)ethanone

Descripción

Significance of Indoline (B122111) and Nitroindoline (B8506331) Scaffolds in Organic Chemistry and Related Disciplines

Indoline, a bicyclic heterocyclic amine, and its parent compound, indole (B1671886), are prevalent structural motifs in a vast array of natural products and synthetic molecules with significant biological activities. ekb.egresearchgate.netnih.gov The indoline scaffold is a key component in pharmaceuticals targeting a range of conditions, including cancer, inflammation, and microbial infections. ekb.egresearchgate.net Its structural rigidity and the presence of a nitrogen atom that can be readily functionalized make it a versatile building block in drug discovery and a valuable chiral support in asymmetric synthesis. ekb.eg

The introduction of a nitro group to the indoline ring, forming a nitroindoline scaffold, further enhances its chemical reactivity and potential applications. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, impacting its reactivity and biological interactions. Nitroindoline derivatives have been investigated for their roles as photocleavable protecting groups, allowing for the light-induced release of active compounds, and as intermediates in the synthesis of more complex molecules. acs.orgacs.orgnih.gov Specifically, N-acyl-nitroindolines are of interest for their ability to act as acylating agents under neutral conditions upon photoactivation. nih.govresearchtrends.netunige.ch

Historical Perspective on Indoline Chemistry and Nitroindoline Derivatives

The chemistry of indoles and their reduced form, indolines, has a rich history dating back to the isolation of indigo (B80030) dye. The development of synthetic methods to construct the indole nucleus, such as the Fischer indole synthesis, has been pivotal in organic chemistry. The subsequent exploration of the reactivity of the indoline core has led to a plethora of derivatives.

The synthesis of nitroindoles and nitroindolines has been an area of continuous development. Early methods often involved the direct nitration of indoles, a reaction that can sometimes lead to a mixture of products and requires careful control of reaction conditions. researchgate.net More contemporary and regioselective methods have since been developed, including the Batcho-Leimgruber indole synthesis, which allows for the construction of substituted indoles from nitroaromatic precursors. orgsyn.orgresearchgate.net The synthesis of N-acyl-7-nitroindolines was first reported in 1976, which opened the door to their study as photosensitive amides. nih.govjst.go.jp The direct acylation of nitroindolines can be challenging due to the reduced nucleophilicity of the nitrogen atom, often necessitating the use of highly reactive acylating agents like acid chlorides. acs.org

Overview of the Current Research Landscape for 1-(6-Nitroindolin-1-yl)ethanone

While the broader class of nitroindoline derivatives has been the subject of considerable research, particularly in the context of photochemistry and medicinal chemistry, specific and detailed studies on this compound are not extensively documented in publicly available literature. The compound is commercially available from several suppliers, indicating its potential use as a building block or intermediate in organic synthesis. myskinrecipes.combldpharm.comfluorochem.co.uk Its structure, featuring an acetyl group on the indoline nitrogen and a nitro group at the 6-position of the benzene (B151609) ring, suggests potential research interest in several areas.

The presence of the N-acetyl group and the nitro group makes it an analogue of other N-acyl-nitroindolines that have been studied for their photoreactive properties. acs.orgnih.govresearchtrends.net Research on similar compounds, such as N-acyl-7-nitroindolines, has focused on their use as "caged" compounds for the controlled release of biologically active molecules. acs.orgnih.gov Therefore, it is plausible that this compound could be investigated for similar light-induced acylating capabilities.

Furthermore, the 6-nitroindoline (B33760) core is a feature in molecules designed to target specific biological pathways. For instance, derivatives of 5-nitroindole (B16589) have been synthesized and evaluated as binders of G-quadruplex DNA, which are implicated in cancer. nih.govnih.gov The electronic properties conferred by the nitro group in this compound could make it a candidate for similar biological screening or as a scaffold for the development of new bioactive compounds.

Rationale and Research Objectives Pertaining to this compound

The primary rationale for investigating this compound stems from the established importance of the nitroindoline scaffold. The specific combination of the 6-nitro and N-acetyl substituents presents a unique electronic and steric profile that warrants exploration.

Key research objectives for this compound could include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. A detailed characterization of its physicochemical properties, including its spectroscopic and crystallographic data, would be fundamental.

Photochemical Reactivity: Investigating the photolytic properties of this compound to determine if it can function as a photocleavable acylating agent, similar to other N-acyl-nitroindolines. This would involve studying its behavior under various light conditions and in the presence of different nucleophiles.

Biological Activity Screening: Evaluating the compound for potential biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. ekb.eg Given the role of related nitroindoles in targeting DNA structures, investigating its interaction with biological macromolecules like DNA or proteins would be a logical step. nih.govnih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a starting material for the synthesis of a library of related compounds. Subsequent SAR studies could elucidate the key structural features required for any observed biological activity, guiding the design of more potent and selective molecules.

Scope and Limitations of the Academic Investigation

An academic investigation into this compound would initially focus on its fundamental chemistry and potential as a research tool or lead compound. The scope would encompass its synthesis, purification, and thorough characterization using modern analytical techniques.

The limitations of such an investigation would be dictated by the novelty of the compound in the scientific literature. Without a substantial body of prior research, initial studies would be exploratory in nature. The investigation would be confined to in vitro studies and chemical reactivity profiling.

Chemical Compound Information

| Compound Name |

| This compound |

| Indole |

| Indoline |

| Nitroindoline |

| 1-Acetyl-3-nitroindole |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate |

| 5-Bromo-7-nitrosoindoline |

| 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (B1316078) |

| N-Acetyl-3-iodo-7-nitroindole |

| 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone |

| 1-(5-Bromo-4-nitroindolin-1-yl)ethanone |

| 1-(4-NITRO-1H-INDOL-3-YL)-ETHANONE |

| 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone |

| 1-(6-Nitro-1H-indazol-1-yl)ethanone |

| 6-Benzyloxy-2-nitrotoluene |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene |

| 4-Benzyloxyindole |

| (4-Nitro-1H-indol-6-yl)phosphonates |

| (4-Amino-1H-indol-6-yl)phosphonates |

Chemical Data Table

Below is an interactive table detailing some of the chemical properties of this compound and a related compound mentioned in the text.

| Property | This compound | 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone |

| CAS Number | 22949-08-2 | Not Available |

| Molecular Formula | C₁₀H₁₀N₂O₃ | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 206.2 g/mol | 234.25 g/mol |

| Boiling Point | 450.9°C | Not Available |

| MDL Number | Not Available | MFCD07636645 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-2-3-9(12(14)15)6-10(8)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXSSISTKOLICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293173 | |

| Record name | 1-(6-Nitroindolin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22949-08-2 | |

| Record name | 22949-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-Nitroindolin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 6 Nitroindolin 1 Yl Ethanone

Reactivity Profile of the Nitro Group

The nitro group (NO₂) attached to the aromatic ring at the C-6 position is a powerful electron-withdrawing group, which profoundly influences the molecule's electronic properties and reactivity.

The nitro group of 1-(6-nitroindolin-1-yl)ethanone is readily susceptible to reduction, providing a reliable pathway to the corresponding amino derivative, 1-acetyl-6-aminoindoline. This transformation is a cornerstone in the synthesis of various functionalized indoline (B122111) scaffolds. The most common method employed is catalytic hydrogenation. google.comnih.gov

This reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. Commonly used systems include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and various nickel-based catalysts. google.comresearchgate.net The reduction proceeds via intermediate species like nitroso and hydroxylamine (B1172632) derivatives, which are typically not isolated during the reaction. The process is highly efficient and atom-economical, with water being the only byproduct. nih.gov

Alternative reagents for the reduction of aromatic nitro groups include metal/acid combinations, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), and salts like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol (B145695) solvent, Room Temperature, 1-4 atm H₂ | Highly efficient, clean reaction, most common lab-scale method. |

| H₂ / Pt/C | Methanol or Acetic Acid solvent, Room Temperature, H₂ pressure varies | Very active catalyst, may require milder conditions to avoid side reactions. google.com |

| H₂ / Raney Ni | Ethanol solvent, Elevated Temperature and Pressure | Cost-effective for industrial scale, requires careful handling. |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate (B1210297) solvent, Reflux | Effective stoichiometric reagent, useful for specific substrate sensitivities. |

| Fe / HCl | Water/Ethanol co-solvent, Reflux | Classic method, though less common now due to workup complexity. |

The resulting product, 1-(6-amino-2,3-dihydroindol-1-yl)ethanone, is a valuable intermediate for further synthetic elaborations. uni.lu

The presence of the strongly electron-withdrawing nitro group at C-6 significantly activates the aromatic ring of the indoline system towards nucleophilic aromatic substitution (SₙAr). This activation is a result of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

For an SₙAr reaction to occur, a suitable leaving group (typically a halide) must be present on the aromatic ring, usually at a position ortho or para to the activating nitro group. In the case of this compound, there is no inherent leaving group. However, if a derivative, such as 1-acetyl-5-halo-6-nitroindoline or 1-acetyl-7-halo-6-nitroindoline, were subjected to a strong nucleophile (e.g., an alkoxide or an amine), substitution would be expected.

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate-determining step is typically the initial attack by the nucleophile and the formation of the high-energy Meisenheimer complex. The strong stabilization afforded by the para-nitro group makes this pathway feasible for appropriately substituted precursors.

Reactivity of the Indoline Ring System

The indoline ring itself possesses distinct reactivity, influenced by both the saturated heterocyclic portion and the fused aromatic ring, which is further modulated by the N-acetyl and C-6 nitro substituents.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is a challenging transformation due to the presence of two powerful deactivating groups. libretexts.org

The nitro group at C-6 is strongly electron-withdrawing through both inductive and resonance effects, significantly reducing the nucleophilicity of the aromatic ring. It is a meta-director, meaning it directs incoming electrophiles to positions C-5 and C-7. youtube.com

Therefore, both groups direct potential electrophilic attack to the same positions: C-5 and C-7. While this alignment of directing effects would normally favor substitution at these sites, the profound deactivation caused by both groups means that forcing conditions (e.g., high temperatures, strong Lewis acids) would be required to achieve any reaction. nih.gov Such harsh conditions often lead to low yields and potential side reactions.

The indoline core can undergo oxidation to form the corresponding aromatic indole (B1671886). This dehydro-aromatization reaction transforms this compound into 1-acetyl-6-nitroindole. This process involves the formal removal of two hydrogen atoms from the C-2 and C-3 positions of the heterocyclic ring, creating a double bond and establishing a fully aromatic indole system.

Several reagents are known to effect this transformation. A widely used method is oxidation with manganese dioxide (MnO₂). Other common methods include catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures.

Table 2: Reagents for Dehydrogenation of Indolines to Indoles

| Reagent | Typical Conditions | Product |

|---|---|---|

| Manganese Dioxide (MnO₂) | Benzene or Dichloromethane (B109758), Reflux | 1-acetyl-6-nitroindole |

| Palladium on Carbon (Pd/C) | Xylene or Mesitylene, Reflux | 1-acetyl-6-nitroindole |

| Chloranil or DDQ | Dioxane or Toluene, Reflux | 1-acetyl-6-nitroindole |

This transformation is valuable for accessing substituted nitroindoles, which are important building blocks in medicinal chemistry.

Photoreactivity and Photolytic Pathways

N-acyl nitroindoline (B8506331) derivatives are well-known for their photoreactivity. nih.govjst.go.jp When exposed to UV light (typically around 350 nm), this compound is expected to undergo a characteristic intramolecular rearrangement. This process is often referred to as "photo-uncaging."

The established mechanism for the closely related N-acyl-7-nitroindolines proceeds through the following key steps: jst.go.jp

Photoexcitation: Upon absorption of a photon, the molecule is promoted to an excited state.

Acyl Migration: In the excited state, the acetyl group on the nitrogen atom migrates to one of the oxygen atoms of the adjacent nitro group. This forms a highly reactive, non-isolable intermediate known as a nitronic anhydride (B1165640). nih.govchemrxiv.org

Intermediate Reaction: The fate of the nitronic anhydride is solvent-dependent. In the presence of a nucleophile like water, it hydrolyzes to release acetic acid and forms a nitroso species. jst.go.jp Studies on similar dinitroindolines have shown that the final product is often the corresponding nitrosoindole. nih.govrsc.org

Computational studies have described this acyl migration as having characteristics of both Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions, involving a unique 1,6-relationship between the acyl group and the nitro-oxygen. chemrxiv.org For this compound, photolysis in an aqueous medium would likely yield 6-nitrosoindole and acetic acid as the primary products. The resulting nitroso compound can exist in equilibrium with its dimeric forms. nih.gov This photoreactive property makes such compounds useful as photolabile protecting groups for the controlled release of carboxylic acids or other molecules in response to a light stimulus.

Photochemistry of Nitroindoline Chromophores

Nitroindoline derivatives, such as this compound, are a well-established class of photoremovable protecting groups, often referred to as "caged" compounds. nih.gov These molecules are designed to be stable and relatively inert until they are exposed to light. Upon activation by near-UV or indigo-colored light (typically around 350 nm), the nitroindoline chromophore undergoes excitation, initiating a chemical transformation that leads to the release of a protected molecule or, in this case, the cleavage of the N-acetyl group. nih.govresearchgate.net

The efficiency of this photochemical process can be influenced by the substitution pattern on the indoline ring. While the target compound's specific quantum yield is not detailed in the provided sources, studies on related N-acyl-7-nitroindolines show that electron-donating and electron-withdrawing substituents can significantly alter photolysis efficiency. For example, excessive electron donation can render the compound inert to irradiation, while certain dinitro-substituted indolines exhibit improved photolysis efficiency in aqueous solutions compared to their mono-nitro counterparts. rsc.org The two-photon uncaging cross-section (δu), a measure of photochemical efficiency under two-photon excitation, is notably small for some nitroindoline-caged compounds like 4-methoxy-7-nitroindolinyl-caged glutamate (B1630785) (MNI-Glu), with a value of 0.06 GM at 720 nm. researchgate.net

Mechanism of Photochemical Uncaging and Rearrangement

The generally accepted mechanism for the photolysis of N-acyl-nitroindolines begins with photo-activation, which induces a 1,5 N,O-acyl migration. researchgate.netjst.go.jp The acetyl group on the nitrogen atom transfers to one of the oxygen atoms of the nitro group. jst.go.jp

This intramolecular rearrangement results in the formation of a highly reactive, transient nitronic anhydride intermediate. nih.govjst.go.jp This intermediate is a potent acylating agent but is too unstable to be isolated. nih.gov The subsequent fate of the nitronic anhydride is highly dependent on the solvent environment.

In aprotic organic solvents containing a nucleophile (such as water, an alcohol, or an amine), the nitronic anhydride is attacked by the nucleophile. This results in the acylation of the nucleophile (forming a carboxylic acid, ester, or amide, respectively) and the regeneration of the corresponding 7-nitroindoline (B34716). nih.govjst.go.jp

In aqueous solutions , the mechanism proceeds differently. Computational studies suggest that the nitronic anhydride intermediate becomes unstable upon protonation by water, leading to the dissociation of acetic acid. This generates a positively charged nitroso species, which then rearranges to form the final byproduct, 7-nitrosoindole. jst.go.jp

Studies on the Acetyl Group Reactivity

Beyond its role in the photochemical uncaging process, the reactivity of the N-acetyl group itself is a key characteristic of the molecule.

Hydrolysis and Transamidation Reactions

The N-acetyl group of this compound forms an amide bond with the indoline nitrogen. Amide bonds are generally characterized by their robust nature, a result of resonance stabilization which imparts partial double-bond character to the C-N bond.

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. It represents an alternative pathway for cleaving the N-acetyl group. Metal-free transamidation methods have been developed for other N-acyl compounds, relying on factors like amide bond twist to weaken the resonance and facilitate the attack by an external amine. rsc.org A practical strategy for the N-deacylation of various amides has been demonstrated using ammonia-water (NH₃•H₂O), which successfully deacylates compounds like N-acetyl melatonin (B1676174) in excellent yields. sioc-journal.cn This suggests that this compound could potentially undergo transamidation under similar conditions, offering a non-photochemical method for cleaving the acetyl group.

Mechanistic Investigations of Key Transformations

Detailed investigations into the reaction mechanisms provide quantitative and qualitative insights into the energetics and transient species involved in the transformations of this compound.

Kinetic and Thermodynamic Aspects

The photochemical transformation of nitroindolines is an energetically demanding process in the ground state but becomes highly favorable in the excited state. Quantum chemistry calculations on a related 7-nitroindoline-S-thiocarbamate provide valuable thermodynamic insights that are likely comparable to the N-acetyl system.

These calculations show the ground state (S₀) rearrangement to be an endoergic process. However, upon photochemical excitation to the lowest singlet excited state (S₁), the transformation becomes an activation-less process, which facilitates the rapid photochemical path. nih.gov This is consistent with experimental observations of rapid, sub-microsecond release of caged compounds upon flash photolysis.

| Parameter | Value | Compound/System | Notes |

| Thermodynamics | |||

| Ground State Reaction Energy | +27.84 kcal/mol (116.5 kJ/mol) | 7-nitroindoline-S-thiocarbamate | The rearrangement is endoergic in the ground state. nih.gov |

| Kinetics | |||

| Ground State Activation Energy (Ea) | 40.45 kcal/mol (169.2 kJ/mol) | 7-nitroindoline-S-thiocarbamate | High activation barrier for the ground state reaction. nih.gov |

| Excited State (S₁) Process | Activation-less | 7-nitroindoline-S-thiocarbamate | Facilitates a rapid photochemical pathway upon excitation. nih.gov |

| Photochemical Efficiency | |||

| Two-Photon Uncaging Cross-Section (δu) | 0.06 GM | MNI-caged L-glutamate at 720 nm | A measure of efficiency for two-photon excitation. researchgate.net |

Table 1: Selected Kinetic and Thermodynamic Data for Nitroindoline Derivatives

Identification of Reaction Intermediates

The identification of transient species formed during a reaction is fundamental to understanding the mechanism. For the photolysis of this compound and its analogs, several key intermediates have been identified through a combination of experimental techniques and computational studies.

Excited Triplet State (T₁): Upon irradiation, the nitroindoline moiety can form an excited triplet state. Transient absorption spectroscopy has been used to study the T₁ state of 6-nitroindole, revealing its capacity to participate in electron transfer reactions to produce radical intermediates. nih.gov

Nitronic Anhydride: As previously mentioned, this is the pivotal intermediate formed after the initial photochemical acyl-group migration. nih.govresearchgate.net It is a highly reactive acylating agent, but its transient nature prevents direct isolation. nih.gov

Positively Charged Nitroso Species: In aqueous media, the protonated nitronic anhydride decomposes to form acetic acid and a positively charged nitroso intermediate, which is a precursor to the final nitrosoindole product. jst.go.jp

7-Nitrosoindole: This is the final, stable byproduct formed from the photochemical reaction in a fully aqueous environment, resulting from the rearrangement of the nitroso intermediate. jst.go.jp

These findings provide a detailed picture of the complex sequence of events that occur on a very short timescale following the absorption of light by the nitroindoline chromophore.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 6 Nitroindolin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For comparative purposes, the ¹H NMR spectrum of the unacetylated parent compound, 6-nitroindoline (B33760), has been reported. In a CDCl₃ solution, the following chemical shifts (δ) in ppm are assigned: 7.516, 7.313, 7.132, 4.1, 3.651, and 3.078. clearsynth.com These shifts correspond to the protons of the 6-nitroindoline structure. The acetylation at the N-1 position to form 1-(6-nitroindolin-1-yl)ethanone would be expected to significantly alter the chemical shifts of the protons in the heterocyclic ring and introduce a characteristic singlet for the acetyl methyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. However, IR spectral data for the isomeric compound, 1-acetyl-5-nitroindoline, is available and can provide insight into the expected vibrational modes. scribd.com Key absorptions for the 5-nitro isomer would include characteristic peaks for the carbonyl (C=O) stretching of the acetyl group, and symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, in addition to C-H and C-N stretching and bending vibrations of the indoline (B122111) ring. scribd.com Similar characteristic peaks would be expected for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound has been reported in the EPA/NIH Mass Spectral Data Base.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| CAS Registry Number | 22949-08-2 |

Data sourced from the EPA/NIH Mass Spectral Data Base Supplement 2, 1983.

The fragmentation pattern in the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound. Subsequent fragmentation could involve the loss of the acetyl group, the nitro group, and other characteristic cleavages of the indoline ring structure.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis absorption and fluorescence spectroscopic data for this compound are not available in the public domain. The synthesis of this compound can be achieved through the acetylation of 6-nitroindoline. ontosight.ai The presence of the nitro group, an electron-withdrawing group, on the indoline ring is expected to influence the electronic transitions. ontosight.ai Studies on related N-acyl-nitroindolines have shown that the position of substituents can affect the absorption maxima (λmax). researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

A search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed information on its solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, is currently unavailable. For a related compound, 1-(6-nitro-1H-indazol-1-yl)ethanone, a full crystallographic data report is available and reveals a monoclinic crystal system. researchgate.net

Other Advanced Spectroscopic and Analytical Techniques

No information regarding the application of other advanced spectroscopic and analytical techniques, such as electron spin resonance (ESR) spectroscopy or advanced chromatographic methods, for the specific characterization of this compound was found in the surveyed literature.

Computational and Theoretical Investigations of 1 6 Nitroindolin 1 Yl Ethanone and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

DFT studies are pivotal for understanding the intricate details of the electronic environment within 1-(6-Nitroindolin-1-yl)ethanone. The distribution of electrons, influenced by the electron-withdrawing nitro (NO₂) group and the acetyl (COCH₃) group, dictates the molecule's reactivity and physical properties.

In analogous nitro-aromatic systems, DFT calculations have been used to map the electron density and identify sites susceptible to nucleophilic or electrophilic attack. For this compound, the strong electron-withdrawing nature of the nitro group at the 6-position is expected to significantly decrease electron density on the benzene (B151609) ring of the indoline (B122111) core. The acetyl group attached to the indoline nitrogen further modifies the electronic landscape. DFT calculations can quantify these effects by computing atomic charges and visualizing molecular orbitals. For instance, studies on similar nitro-heterocyclic compounds reveal how the nitro group delocalizes electron density from the ring system, impacting bond lengths and angles. nu.edu.kz

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability. For this compound, the LUMO is anticipated to be localized primarily on the nitrobenzene (B124822) portion of the molecule, making it a potential site for reduction reactions.

Table 1: Common DFT Functionals and Basis Sets for Analyzing Nitroaromatic Compounds

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. |

| M06-2X | aug-cc-pVTZ | Non-covalent interactions, thermochemistry, kinetic calculations. |

| PBE0 | def2-TZVP | General purpose, good balance of accuracy for various properties. |

This table represents common computational methods used in the field and does not correspond to a specific calculation on this compound.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and verify experimental results. DFT methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

For related 2-nitroimidazole (B3424786) derivatives, computational studies have successfully predicted IR and Raman spectra. mdpi.com These calculations typically involve:

Optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311G++(d,p)).

Calculating the harmonic vibrational frequencies.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, allowing for better comparison with experimental spectra.

Characteristic vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretch of the acetyl group, and various C-H and C-N vibrations of the indoline ring. A recent study on 2-nitroimidazole derivatives identified characteristic bands for the NO₂ asymmetric and symmetric stretches, which are crucial for spectroscopic identification. mdpi.com Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that aids in the assignment of experimental peaks. researchgate.netnih.gov

Molecules can exist as different isomers or conformers, each with a distinct energy level. Computational chemistry allows for the energetic comparison of these different forms to determine their relative stabilities. For this compound, this could involve analyzing rotational isomers (conformers) arising from the rotation around the N-C bond of the acetyl group.

Furthermore, the potential for tautomerism, such as an enol-keto equilibrium involving the acetyl group, can be investigated. DFT calculations can determine the energy difference between tautomers and the energy barrier for the transition between them. In a study on a different molecular system, the energy difference between the enol and keto forms was calculated to be 6.39 kcal/mol, indicating a clear preference for one tautomer over the other. researchgate.net This type of analysis is critical for understanding which species is likely to be present under given conditions.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics offer insights into the physical movement and interactions of molecules over time, which is essential for understanding their behavior in condensed phases.

Computational studies on similar nitro-based radiopharmaceuticals have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution. mdpi.com For this compound, molecular mechanics or DFT calculations can be used to generate a potential energy profile by rotating the acetyl group. The results would identify the most stable rotational conformers and the energy barriers separating them. This information is crucial for understanding how the molecule might interact with biological targets or pack in a crystal.

In the solid state, molecules arrange themselves into a crystal lattice held together by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and properties. Although a crystal structure for this compound is not publicly available, analysis of closely related indole (B1671886) derivatives provides significant insight.

Table 2: Common Intermolecular Interactions in Indole Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| C-H···O | Aromatic C-H | Nitro or Carbonyl Oxygen | 2.2 - 2.8 | Directional; key for linking molecules into chains or sheets. |

| C-H···π | Aliphatic/Aromatic C-H | Indole Ring π-system | 2.5 - 3.0 | Contributes to the stabilization of layered structures. |

This table is based on data from analogous structures and represents likely interactions for the title compound. nih.govresearchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

The reaction mechanisms of nitroaromatic compounds like this compound are complex and can be elucidated using computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying intermediates, and characterizing the transition states that govern reaction pathways. rsc.orgrsc.org

Another relevant mechanistic pathway for related N-acyl-nitroindolines is photoreactivity. researchtrends.netresearchgate.net Theoretical studies on N-acyl-7-nitroindolines suggest that upon photoexcitation, they can undergo complex rearrangements. researchtrends.net One proposed mechanism involves a concerted 1,5-sigmatropic shift to form a nitronic anhydride (B1165640) intermediate, which is the key acylating species. researchtrends.net The investigation of the excited state potential energy surfaces using computational methods like semiempirical AMPAC or time-dependent DFT (TD-DFT) can reveal the feasibility of such pathways for this compound. These studies identify critical points on the reaction coordinate, including intermediates and transition states, which may not be experimentally observable. researchtrends.net

Table 1: Examples of Calculated Activation Barriers for Reactions of Analogous Nitro Compounds

| Reaction | Compound/System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Hydride Transfer | Iron(salen) Complex + 2-Nitropropane | DFT | 19.8 (ΔG‡) | acs.org |

| Nitro → Endo-nitrito Isomerization | [Co(NH₃)₅NO₂]²⁺ | ωB97XD | 38.16 | rsc.org |

| Dimerization | 5-Bromo-7-nitrosoindoline | B3LYP/6-31G(d,p) | 15.3 | acs.org |

| Michael Addition | Nitromethane + Coumarin | DFT | 21.7 kJ/mol (5.2) | rsc.org |

This table presents data for analogous systems to illustrate the types of energetic parameters derived from theoretical studies.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using a variety of computational descriptors derived from its calculated electronic structure. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netdergipark.org.tr For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it a primary site for nucleophilic attack or reduction. wuxiapptec.com

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.comresearchgate.net Chemical hardness is a measure of resistance to change in electron distribution, with "harder" molecules (larger HOMO-LUMO gap) being less reactive. irjweb.com The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of a series of related compounds. researchgate.net

Local reactivity can be predicted using tools like the Molecular Electrostatic Potential (MEP) and Fukui functions. The MEP map visually identifies regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. dergipark.org.trchemrxiv.org Fukui functions provide a more quantitative measure, identifying which atoms are most susceptible to attack by a nucleophile, electrophile, or radical. chemrxiv.orgbohrium.com For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and acetyl groups, and a positive potential near the aromatic protons.

Table 2: Calculated Reactivity Descriptors for Analogous Heterocyclic Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Imidazole Derivative | -6.297 | -1.810 | 4.487 | irjweb.com |

| Pinicillinate Drug | - | - | 4.680 | researchgate.net |

| 2-(1-Phenylethylideneamino) guanidine | - | - | Varies with method | dergipark.org.tr |

| Nitrobenzene | - | - | - | doi.org |

This table provides examples of reactivity descriptors calculated for analogous compounds, demonstrating the application of these computational tools.

Quantitative Structure-Activity Relationship (QSAR) Modeling (relevant for biological applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. doi.orglongdom.org This approach is crucial for predicting the potential biological effects of new molecules like this compound, thereby guiding drug discovery and toxicological assessment. nih.govmdpi.comresearchgate.net

QSAR models are built by calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Geometrical Descriptors: Relate to the 3D arrangement of the atoms.

Electronic Descriptors: Include properties like HOMO/LUMO energies, partial atomic charges, and dipole moment, which govern how the molecule interacts with biological targets. researchgate.net

Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the molecule's solubility and ability to cross cell membranes. mdpi.com

For nitroaromatic compounds, QSAR studies have successfully modeled various toxic effects, including mutagenicity and aquatic toxicity. doi.orgnih.govmdpi.com These studies often find that electronic properties, such as the energy of the LUMO (ELUMO), and hydrophobicity are key predictors of activity. mdpi.com A lower ELUMO in nitroaromatics is often correlated with higher mutagenicity, as it facilitates the reductive activation required for DNA interaction. mdpi.com The number and position of nitro groups are also critical structural factors. doi.orgnih.gov

A typical QSAR model is expressed as a linear or non-linear equation. For example: Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

The statistical validity of the model is assessed using parameters like the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) to evaluate its predictive power. tandfonline.com By developing a robust QSAR model for a class of compounds including nitroindoline (B8506331) analogues, one could predict the biological activity of this compound before its synthesis and experimental testing.

Table 3: Common Descriptor Classes in QSAR Modeling for Heterocyclic and Nitroaromatic Compounds

| Descriptor Class | Examples | Relevance to Biological Activity | Reference(s) |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic interactions, redox potential, and reaction propensity with biological macromolecules. | mdpi.comresearchgate.net |

| Hydrophobic | LogP, Molar Refractivity | Influences transport across biological membranes and hydrophobic interactions with receptor pockets. | mdpi.com |

| Topological | Connectivity Indices (e.g., Kappa indices), Wiener Index | Encodes information about molecular size, shape, and branching. | researchgate.netresearchgate.net |

| Quantum Chemical | Total Energy, Heat of Formation, Electrophilicity Index | Provides insights into molecular stability and overall reactivity. | doi.org |

Biological and Medicinal Chemistry Applications of 1 6 Nitroindolin 1 Yl Ethanone Derivatives

Exploration of Pharmacological Activities

Derivatives of the nitroindoline (B8506331) and nitroindole core have been extensively investigated for a variety of pharmacological effects, demonstrating their potential in treating a range of diseases. These compounds have shown promise as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among other activities.

Anti-inflammatory Properties of Nitroindoline Derivatives

The indoline (B122111) nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. core.ac.uk The incorporation of a nitro group can enhance this activity. Nitro-containing compounds have demonstrated anti-inflammatory properties, which is a key factor in their pharmacological activity. researchgate.net

Research into various indoline derivatives has highlighted their potential to inhibit protein denaturation, a well-known cause of inflammation. core.ac.uk For instance, a series of synthesized indoline derivatives showed significant anti-inflammatory effects in in-vitro anti-denaturation assays. core.ac.uk Specifically, certain sulfonamide-containing indoline derivatives exhibited excellent inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk While not exclusively focused on 6-nitroindoline (B33760), these findings underscore the potential of the indoline scaffold in developing new anti-inflammatory drugs. core.ac.uk

Furthermore, hybrid molecules containing indole (B1671886) and imidazolidine (B613845) nuclei have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov This suggests that the indole moiety, a close structural relative of indoline, contributes significantly to anti-inflammatory responses. The broader class of indole derivatives has been recognized for a wide array of biological activities, including anti-inflammatory effects. researchgate.net

Anticancer Activity and Mechanisms

A significant area of research for nitroindole derivatives has been in oncology. Substituted 5-nitroindoles, for example, have demonstrated broad-spectrum anticancer activities against various cancer cell lines. nih.gov A series of pyrrolidine-substituted 5-nitroindole (B16589) compounds were identified as a new class of G-quadruplex (G4) ligands that target the c-Myc promoter G4 sequence. nih.govnih.gov These compounds were shown to downregulate the expression of the c-Myc oncogene, a key regulator of cell proliferation, and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.gov

The mechanism of action for these 5-nitroindole derivatives also involves the generation of reactive oxygen species (ROS), leading to antiproliferative effects in cancerous cells. nih.gov Among a series of tested compounds, two derivatives, 5 and 7 , were particularly effective at inhibiting the proliferation of HeLa cells, with IC₅₀ values of 5.08 ± 0.91 μM and 5.89 ± 0.73 μM, respectively. nih.gov

The introduction of an indole moiety to other known anticancer scaffolds, such as betulin, has also been explored. mdpi.com These modifications have been shown to increase the anticancer potential against breast cancer cells, with the resulting derivatives causing cell cycle arrest in the G1 phase and inducing apoptosis. mdpi.com

| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyrrolidine-substituted 5-nitroindole (Cmpd 5) | c-Myc G-quadruplex binder, ROS generation | HeLa | 5.08 ± 0.91 μM | nih.gov |

| Pyrrolidine-substituted 5-nitroindole (Cmpd 7) | c-Myc G-quadruplex binder, ROS generation | HeLa | 5.89 ± 0.73 μM | nih.gov |

| 28-indole-betulin derivative (EB355A) | Induction of apoptosis, G1 phase arrest | MCF-7 | Not specified | mdpi.com |

Antimicrobial and Antifungal Potentials

The nitroaromatic scaffold is a component of several clinically used antimicrobial agents. Nitrofurans, for instance, are known to be activated by microbial nitroreductases to produce reactive intermediates that are toxic to the microbes. mdpi.com This principle extends to nitroindoline derivatives, which have been investigated for their antimicrobial and antifungal properties.

Indole derivatives have shown promising antimicrobial activity against a variety of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the mechanisms of resistance in S. aureus is the NorA efflux pump, and certain indole derivatives have been identified as inhibitors of this pump. nih.gov A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested bacteria and fungi. nih.gov

In the realm of antifungal agents, derivatives of 5-nitro-thiophene-thiosemicarbazones have been synthesized and evaluated against Candida sp. and Cryptococcus neoformans. nih.gov While these are not indole derivatives, the presence of the nitro group is crucial for their activity. The proposed mechanism of action involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Similarly, various indole derivatives have been tested against several phytopathogenic fungi, with some exhibiting broad-spectrum antifungal activities more potent than commercially available fungicides. researchgate.net Furthermore, nitrofuran derivatives have demonstrated potent activity against a range of fungal species, including Histoplasma capsulatum and Trichophyton rubrum, with low toxicity. nih.gov

A novel nitroxoline (B368727) derivative, ASN-1733, has been identified as a dual-functional antibiotic that can disrupt the outer membrane of bacteria and inhibit the New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of beta-lactam antibiotics. nih.gov This highlights the potential of nitro-containing heterocyclic compounds in combating resistant bacterial infections. nih.gov

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference |

| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |

| Nitroxoline derivative (ASN-1733) | NDM-1 positive bacteria | Ki = 0.22 µM (for NDM-1) | nih.gov |

| 5-nitro-thiophene-thiosemicarbazone (L10) | Candida sp., C. neoformans | Sensitive | nih.gov |

| Indole derivatives (2, 5, 8, 9) | Various phytopathogenic fungi | Broad-spectrum activity | researchgate.net |

Other Bioactive Profiles (e.g., anti-nociceptive, antiviral)

Beyond the aforementioned activities, nitroindoline and related indole derivatives have shown potential in other therapeutic areas, including pain management and virology.

Anti-nociceptive Activity: The search for new analgesics with improved efficacy and fewer side effects is ongoing. Indole derivatives have been explored for their anti-nociceptive properties. nih.gov For instance, hybrid molecules of indole and imidazolidine demonstrated a reduction in abdominal writhing in an acetic acid-induced nociception model in mice. nih.gov Another study on 5-fluoro-2-oxindole, an oxindole (B195798) derivative, revealed its antinociceptive effects in animals with chronic neuropathic pain. mdpi.com This compound was shown to inhibit the activation of MAPK signaling pathways in the spinal cord, which are involved in the development and maintenance of chronic pain. mdpi.com

Antiviral Activity: The indole scaffold is present in several antiviral agents. nih.gov Research into 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives has identified compounds that inhibit HIV-1 replication. nih.gov These compounds act as dual inhibitors, targeting both the polymerase and RNase H functions of the HIV-1 reverse transcriptase, and can also block HIV-1 integrase. nih.gov Specifically, compounds 1a, 3a, 10a, and 9b were able to block HIV-1 replication with EC₅₀ values below 20 µM. nih.gov Isoindole derivatives, which are structural isomers of indoles, also exhibit a wide range of biological activities, including antiviral effects against several human viruses. jmchemsci.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Nitroindoline Scaffolds

To optimize the therapeutic potential of nitroindoline derivatives, understanding their structure-activity relationships (SAR) is crucial. SAR studies help in identifying the key structural features responsible for the observed biological activities and guide the design of more potent and selective compounds.

Influence of Substituents on Biological Efficacy

The biological efficacy of nitroindoline and nitroindole scaffolds is significantly influenced by the nature and position of various substituents.

In the context of anticancer activity, SAR studies on pyrrolidine-substituted 5-nitroindole derivatives targeting the c-Myc G-quadruplex have been conducted. nih.govnih.gov These studies allow for the modulation of flexible elements while maintaining a structurally preserved scaffold. nih.gov The position of linkage between different heterocyclic rings can also dramatically affect activity. For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, it was found that a 6–6′ linkage between the indole rings was optimal for activity, while 5–6′, 6–5′, and 5–5′ linkages resulted in reduced potency. nih.gov

For quinazoline-based EGFR inhibitors, the substitution pattern on the quinazoline (B50416) core and the aniline (B41778) ring plays a critical role in their inhibitory activity. mdpi.com For example, the introduction of a nitro group at the C-5 position of a benzamide (B126) moiety attached to the quinazoline core led to a twofold increase in inhibitory activity. mdpi.com Similarly, the presence of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core was favorable for dual EGFR/VEGFR2 inhibition. mdpi.com

Role of the Nitro Group and Acetyl Moiety in Bioactivity

The biological activity of 1-(6-nitroindolin-1-yl)ethanone derivatives is significantly influenced by the electronic properties of the nitro (NO₂) group and the structural contribution of the acetyl (CH₃CO) moiety.

The nitro group is a powerful electron-withdrawing group that profoundly affects the molecule's polarity and electronic characteristics. nih.govnih.gov This feature can enhance interactions with specific amino acid residues within protein targets. nih.govnih.gov In many contexts, the nitro group is considered a "pharmacophore," a molecular feature essential for a drug's pharmacological activity. nih.govnih.gov Its presence is crucial for the activity of numerous pharmaceuticals, including antibiotics like metronidazole (B1676534) and anticancer agents such as venetoclax. mdpi.com The nitro group can participate in redox reactions within cells, which can lead to cytotoxic effects against microorganisms or cancer cells. nih.govnih.gov Consequently, it is often regarded as both a pharmacophore and a potential toxicophore, necessitating a careful balance during drug design to optimize therapeutic benefit while minimizing toxicity. nih.govsvedbergopen.com

The acetyl moiety , specifically in the context of the broader class of acetylindoles, is integral to the molecular scaffold and its interaction with biological targets. researchgate.net Friedel-Crafts acetylation is a common method for synthesizing these compounds, highlighting the acetyl group as a key structural component. researchgate.net In derivatives of the related 1-(1H-indol-1-yl)ethanone, the acetyl group plays a critical role in binding to specific biological targets. For instance, in the development of inhibitors for the CREB-binding protein (CBP) and its homolog EP300, the acetyl-indole core was identified as a key fragment for activity. nih.gov

Mechanistic Elucidation of Biological Action at the Molecular Level

Understanding how these compounds exert their effects requires identifying their molecular targets and characterizing the interactions at an atomic level.

For derivatives of the closely related 1-(1H-indol-1-yl)ethanone scaffold, a significant therapeutic target has been identified and validated. Through fragment-based virtual screening, these compounds were discovered as inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog EP300, which are considered important targets for cancer therapy. nih.gov One optimized derivative, compound 29h, demonstrated the ability to reduce the expression of prostate-specific antigen (PSA), a key biomarker for prostate cancer, positioning it as a promising lead for treating castration-resistant prostate cancer. nih.gov In other studies, different indole derivatives have been designed to target the serotonin (B10506) transporter (SERT), as well as dopamine (B1211576) (D2) and serotonin (5-HT1A) receptors, in the search for new multi-target antidepressants. mdpi.com

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to its receptor target. nih.govnih.gov This in silico technique is a cornerstone of rational drug design, helping to elucidate the strength and nature of ligand-receptor interactions. nih.gov

The development of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors was significantly aided by structural biology. A co-crystal structure of an inhibitor (compound 22e) in complex with the CBP bromodomain provided a detailed structural basis for its activity and guided further optimization efforts. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding site. ijper.org

Docking studies on other, structurally related compounds have further demonstrated the utility of this approach. For example, in a series of novel 1-methylindol derivatives, molecular docking confirmed that the most active compound could bind effectively to the colchicine (B1669291) site of tubulin, consistent with its observed biological activity as a tubulin polymerization inhibitor. rsc.org Similarly, for a series of chalcones, docking studies helped to correlate the position of a nitro group with anti-inflammatory activity by modeling interactions with COX-1 and COX-2 enzymes. mdpi.com

Development as "Caged" Compounds for Spatiotemporal Control of Bioactivity

A significant application of the nitroindoline scaffold is in the creation of "caged" compounds. researchgate.net These are photosensitive precursors of bioactive molecules that remain inert until activated by light. researchgate.netmdpi.com This light-induced activation allows for precise control over biological processes in both time and space. researchgate.net

Nitroindolinyl groups are highly effective photolabile protecting groups. They have been successfully used to "cage" neuroactive amino acids, enabling their sub-microsecond release in physiological solutions upon flash photolysis. mdpi.com This technique is invaluable in neuroscience for studying signaling pathways with high precision. researchgate.net For instance, 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-Glu) is a widely used tool for mapping glutamate (B1630785) signaling in neurons. researchgate.net The use of two-photon excitation with these compounds further enhances spatial resolution, confining the release of the bioactive agent to a tiny focal volume. researchgate.net

However, the effectiveness of the nitroindolinyl cage can be dependent on the molecule it is attached to. While effective for amino acids, a study found that a nitroindolinyl-caged version of the calcium chelator BAPTA was photostable, demonstrating that the specific molecular context is critical for successful caging and release. mdpi.com

Preclinical Evaluation and Lead Optimization Strategies for Drug Discovery

Once a promising lead compound is identified, it undergoes extensive preclinical evaluation and optimization to improve its drug-like properties. This process aims to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. nih.gov

Lead optimization strategies often involve systematic structural modifications to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, in the development of quinolinone-based inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), initial leads were modified to improve both in vitro and in vivo ADME properties, leading to the identification of a preclinical candidate. nih.gov

Materials Science Applications of 1 6 Nitroindolin 1 Yl Ethanone Derivatives

Utilization in Organic Materials

The unique chemical structure of 1-(6-nitroindolin-1-yl)ethanone derivatives allows for their incorporation into various organic materials, leading to novel functionalities. The electron-withdrawing nature of the nitro group and the potential for modification at various positions on the indoline (B122111) ring are key to their utility. ontosight.ai

Nitro-substituted indoline compounds are integral components in the synthesis of photochromic spiropyrans. researchgate.net Photochromism is a reversible transformation of a chemical species between two forms, induced in at least one direction by electromagnetic radiation. mdpi.comwiley-vch.de This change is accompanied by a significant alteration in the material's absorption spectrum. mdpi.com

Spiropyrans derived from nitroindolines exhibit this property, switching between a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form upon UV irradiation. rsc.org The 6-nitro substitution plays a crucial role in the photochromic behavior. For instance, a spiropyran with a chlorine atom at the 6' position of the 2H-chromene moiety shows an absorption maximum of the merocyanine isomer at 592 nm, which is a notable shift compared to the 6'-nitro-substituted compound. researchgate.net The electronic effects of substituents on both the indoline and chromene rings are critical in tuning the photoswitching behavior and kinetics of these molecules. rsc.org

Research into spiro(indoline-naphthoxazines) has also demonstrated the impact of nitro substitution. After synthesizing a new spiro(indoline-naphthoxazine) compound, nitration yielded two distinct photochromic nitro-substituted products whose properties were studied in various solvents. researchgate.net The development of such molecules is aimed at creating materials for information recording and reading devices. researchgate.net

Photochromic Properties of Selected Nitro-Substituted Spiropyrans

| Compound Type | Substitution Pattern | Key Property | Significance |

|---|---|---|---|

| Spiropyran | 6'-Nitro-substituted | Forms colored merocyanine isomer under UV light | Fundamental for photo-controlled systems mdpi.com |

| Spiropyran | 6'-Chloro-substituted | Absorption max. at 592 nm (merocyanine form) | Shifts absorption closer to the "biological window" researchgate.net |

| Spiro(indoline-naphthoxazine) | Nitro-substituted | Photochromic in various solvents | Tunable properties for specific applications researchgate.net |

The responsive nature of this compound derivatives extends to their use in chemical sensors (chemosensors) and molecular switches. These applications leverage the change in the molecule's properties, such as fluorescence or color, upon interaction with a specific analyte or external stimulus.

Fluorescent chemosensors for detecting nitroaromatic compounds, which are often explosive, have been developed based on various molecular platforms. researchgate.netnih.gov While not directly mentioning this compound, the principles are relevant. These sensors often work via fluorescence quenching, where the interaction between the sensor molecule and the nitroaromatic compound leads to a decrease in fluorescence intensity. researchgate.net The electron-deficient nature of nitroaromatics makes them effective quenchers for electron-rich fluorescent molecules.

Derivatives of 7-nitroindoline (B34716) have been explored as photocleavable protecting groups, acting as molecular switches that can release a caged compound upon light exposure. nih.govacs.org This process is initiated by UV light, which triggers a rearrangement and subsequent release of a target molecule, such as a carboxylic acid or an amine. nih.gov This functionality is valuable for controlled release applications.

Furthermore, some spiropyrans exhibit polychromogenicity, allowing them to function as both fluorescent molecular switches and bipolar absorption switches, making them promising for advanced optical materials. researchgate.net

Development of Functional Polymers and Coatings

The incorporation of this compound and its derivatives into polymer chains leads to the creation of functional polymers and coatings with responsive properties. These materials can change their characteristics, such as color or wettability, in response to external stimuli like light.

Functional polymers are a significant area of materials science, with applications in drug delivery, tissue engineering, and smart materials. researchgate.netmdpi.com Polymers like poly(2-oxazoline)s are noted for their versatility, which can be enhanced by incorporating functional monomers. nih.govsigmaaldrich.com While direct polymerization of this compound is not widely documented, the principles of creating functional polymers suggest that indoline derivatives can be attached to polymer backbones.

For example, photochromic polymers can be created by integrating spiropyran units, derived from nitroindolines, into the polymer structure. These polymers can be used to create photo-switchable surfaces and coatings. Thin films containing 7-nitroindoline derivatives have been utilized for micropatterning via two-photon photolysis, demonstrating their utility in creating high-resolution functional surfaces. nih.gov

Approaches to Functional Polymers with Indoline Derivatives

| Polymer Type | Functionalization Method | Resulting Property | Potential Application |

|---|---|---|---|

| Poly(2-oxazoline)s | Incorporation of functional monomers | Stimuli-responsive behavior | Biomedical materials, sensors sigmaaldrich.com |

| Various Backbones | Attachment of spiropyran units | Photochromism | Photo-switchable coatings, data storage mdpi.com |

| Thin Films | Use of 7-nitroindoline derivatives | Photopatternable | Micropatterning, advanced lithography nih.gov |

Integration in Electronic and Optoelectronic Devices

The electronic properties imparted by the nitroindoline (B8506331) scaffold make these derivatives candidates for use in organic electronic and optoelectronic devices. Donor-acceptor (D-A) architectures are fundamental to many organic electronic materials, and the electron-withdrawing nitro group can serve as an effective acceptor. ias.ac.in

Pyridopyrazino[2,3-b]indole derivatives, synthesized from precursors like 5-nitroindoline-2,3-dione, exhibit intramolecular charge transfer (ICT) and are emissive, making them suitable for organic electronics. ias.ac.in The introduction of nitro groups is a known strategy to modify the electronic characteristics of organic materials for such applications. ias.ac.in

Although research specifically detailing the integration of this compound into devices is limited, the broader class of nitroindoles and their derivatives shows promise. Their properties suggest potential use in components like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where tuning the electronic energy levels is critical for device performance.

Role in Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-stacking. The structure of this compound and its derivatives, with their aromatic rings and polar nitro and carbonyl groups, makes them well-suited for forming ordered supramolecular assemblies.

Crystal structure analysis of a related compound, 1-(6-nitro-1H-indazol-1-yl)ethanone, reveals the formation of layers through weak C-H···O and C-H···N hydrogen bonds, which are further associated via π-stacking to create a three-dimensional network. researchgate.net This tendency to form ordered structures is crucial for the bottom-up fabrication of functional nanomaterials.

The self-assembly of photochromic molecules like spiropyrans can lead to materials with switchable properties in the solid state. For example, spiropyran-5'-sulfonate anions have been intercalated into layered cobalt hydroxides to create a hybrid photomagnetic material, where the optical and magnetic properties change upon UV irradiation. mdpi.com

Exploration in Agrochemicals and Related Fields

The exploration of nitro-containing heterocyclic compounds in agrochemicals is an established field of research. Certain nitroguanidine (B56551) compounds have been developed as insecticides with high activity against various pests and low toxicity to mammals. google.com These insecticides are seen as alternatives to traditional chemicals to which insects may have developed resistance. google.com

While direct evidence of this compound being used as an agrochemical is not prominent, the broader class of nitroindoline derivatives is of interest. The biological activity of indole (B1671886) derivatives is well-known, and the introduction of a nitro group can significantly modify this activity. ontosight.airesearchgate.net Research into the insecticidal, herbicidal, or fungicidal properties of novel nitroindoline structures is a logical extension of existing agrochemical research. The goal is to develop effective and environmentally safer alternatives to current products. google.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 1-(6-Nitroindolin-1-yl)ethanone likely involves the acetylation of 6-nitroindoline (B33760) . Future research will focus on developing more sustainable and efficient synthetic routes. This includes the exploration of flow chemistry techniques, which can offer improved reaction control, higher yields, and reduced waste compared to traditional batch processes. acs.org The use of greener solvents and catalysts will also be a key area of investigation.

Furthermore, developing non-acidic and non-metallic conditions for the nitration of the indoline (B122111) core represents a significant step forward in environmentally friendly synthesis. rsc.org Research into one-pot syntheses and solid-phase methodologies could also streamline the production of This compound and its derivatives, making them more accessible for further study and application. nih.gov

Application of Advanced Characterization Techniques for Deeper Understanding

A thorough understanding of the structural and electronic properties of This compound is crucial for its application. Advanced characterization techniques will play a pivotal role in this endeavor. Single-crystal X-ray diffraction, for instance, can provide precise information about the molecule's three-dimensional structure, including bond lengths and angles, as has been done for similar compounds like 1-(6-Nitro-1H-indazol-1-yl)ethanone . researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be essential for routine characterization. nih.gov Moreover, advanced techniques like two-photon absorption spectroscopy could be employed to investigate the photophysical properties of nitroindoline (B8506331) derivatives, potentially revealing novel applications in areas like photodynamic therapy or materials science.

Integration of High-Throughput Screening and Computational Design for Discovery

The discovery of new applications for This compound and its analogs can be significantly accelerated through the integration of high-throughput screening (HTS) and computational design. HTS allows for the rapid testing of large libraries of compounds against various biological targets, which has been successfully applied to other indoline-based molecules to identify potential drug candidates.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity and properties of This compound and its derivatives before they are synthesized. This in silico approach saves time and resources, guiding the design of more potent and selective compounds.

Exploration of Untapped Biological Targets and Disease Areas

The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai While the biological profile of This compound itself is not extensively documented, its precursor, 6-nitroindoline , has shown antimicrobial and anti-inflammatory potential. ontosight.ai

Future research should therefore focus on a comprehensive evaluation of the biological activities of This compound . This includes screening against a broad panel of bacterial and fungal strains, as well as various cancer cell lines. Investigating its potential as an inhibitor of specific enzymes or as a modulator of receptor activity could uncover novel therapeutic applications. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been explored as bromodomain inhibitors for cancer treatment. nih.gov

Design of Multi-functional Materials based on the Indoline Core

The unique chemical structure of This compound , featuring both an electron-donating indoline nitrogen and an electron-withdrawing nitro group, makes it an interesting building block for the design of multi-functional materials. The chromophoric nature of the nitro group suggests potential applications in the development of dyes and pigments. ontosight.ai

Furthermore, the indoline core can be incorporated into larger, more complex molecular architectures to create materials with tailored optical, electronic, or self-assembling properties. Research into the synthesis of polycyclic indolines and the functionalization of the indoline scaffold opens up possibilities for creating novel organic semiconductors, sensors, or smart materials.

Interdisciplinary Research with Biology, Physics, and Engineering

The full exploitation of This compound will require a collaborative, interdisciplinary approach. Chemists will be needed to devise new synthetic routes and modify its structure. Biologists will be essential for evaluating its biological activity and elucidating its mechanisms of action. Physicists can contribute by studying its material properties, while engineers can help to develop practical applications.

This collaborative spirit is crucial for translating fundamental research findings into tangible technologies and therapies. For example, the development of a new drug based on this compound would involve a seamless integration of chemical synthesis, biological testing, and clinical evaluation.

Environmental and Toxicological Considerations in Compound Design

Given that This compound is a nitroaromatic compound, a thorough assessment of its environmental fate and toxicological profile is imperative. Nitroaromatic compounds can be persistent in the environment and may have toxic effects.

Future research must prioritize the design of derivatives with improved environmental biodegradability and reduced toxicity. This can be achieved through computational toxicology predictions and experimental assays. Understanding the structure-toxicity relationship will be key to developing safer and more sustainable applications for this class of compounds.

Q & A

Q. Key considerations :

- Monitor reaction progress via TLC or HPLC to optimize yield.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the nitro product from byproducts like dinitrated isomers .

How can spectroscopic discrepancies in characterizing this compound be resolved?

Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism or impurities. Use these strategies:

- Variable-temperature NMR : Assess tautomeric shifts caused by nitro group electron-withdrawing effects. For example, observe proton splitting in DMSO-d₆ at 25°C vs. 60°C .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out impurities. Compare with calculated exact mass (C₁₀H₁₀N₂O₃: 206.0688).